(+/-)-6-Azabicyclo [3.2.0]hept-3-en-7-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Azabicyclo(2.2.1)hept-5-en-3-one can be synthesized through various methods. One common approach involves the cyclization of 4-amino-2-cyclopentene-1-carboxylic acid . The reaction typically requires a dehydrating agent and is carried out under controlled temperature conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods: In industrial settings, the production of 2-Azabicyclo(2.2.1)hept-5-en-3-one often involves large-scale biotransformation processes using whole cell catalysts . This method allows for the efficient resolution of the racemic mixture, yielding both optical forms of the lactam with high enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions: 2-Azabicyclo(2.2.1)hept-5-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides using reagents like m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can convert the lactam into its corresponding amine derivatives.
Substitution: The lactam can participate in nucleophilic substitution reactions, forming a range of polyfunctionalized bicyclic systems.
Common Reagents and Conditions:
Oxidation: m-Chloroperoxybenzoic acid is commonly used for epoxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Various electrophilic reagents can be used to achieve substitution reactions.
Major Products:
Epoxides: Formed through oxidation reactions.
Amines: Resulting from reduction reactions.
Polyfunctionalized Bicyclic Systems: Produced via substitution reactions.
Scientific Research Applications
2-Azabicyclo(2.2.1)hept-5-en-3-one is extensively used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of carbocyclic nucleosides and other complex molecules.
Biology: The compound is used in the preparation of analogs of bredinin, which have biological activity.
Medicine: It is a precursor to antiviral drugs such as Carbovir and Abacavir, which are used to treat HIV.
Industry: The compound is utilized in the production of therapeutic drugs and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Azabicyclo(2.2.1)hept-5-en-3-one involves its role as a precursor in the synthesis of biologically active compounds. For instance, in the synthesis of Carbovir, the lactam undergoes a series of chemical transformations to form the active antiviral agent . The molecular targets and pathways involved depend on the specific derivative being synthesized and its intended biological activity.
Comparison with Similar Compounds
4-Amino-2-cyclopentene-1-carboxylic acid lactam: A precursor in the synthesis of 2-Azabicyclo(2.2.1)hept-5-en-3-one.
Amino-peramivir: A potent neuraminidase inhibitor.
Five-membered analogs of 4-amino-5-halopentanoic acids: Potential GABA aminotransferase inactivators.
Uniqueness: 2-Azabicyclo(2.2.1)hept-5-en-3-one stands out due to its bicyclic structure and its versatility as a synthetic intermediate. Its ability to participate in a wide range of chemical reactions and its role in the synthesis of important therapeutic drugs highlight its unique properties .
Properties
Molecular Formula |
C6H7NO |
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Molecular Weight |
109.13 g/mol |
IUPAC Name |
(1R,5S)-6-azabicyclo[3.2.0]hept-3-en-7-one |
InChI |
InChI=1S/C6H7NO/c8-6-4-2-1-3-5(4)7-6/h1,3-5H,2H2,(H,7,8)/t4-,5+/m1/s1 |
InChI Key |
HGDDVGDYVZZSGO-UHNVWZDZSA-N |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1C(=O)N2 |
Canonical SMILES |
C1C=CC2C1C(=O)N2 |
Origin of Product |
United States |
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